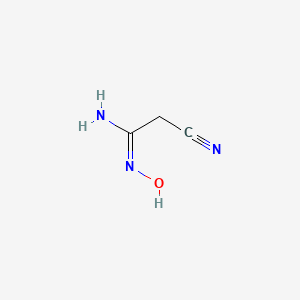

(E)-2-Cyano-N'-hydroxyethanimidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-Cyano-N'-hydroxyethanimidamide, also known as ECNHEA, is an organic compound with a wide range of applications in the fields of biochemistry, pharmacology, and biotechnology. It is a synthetic compound that is used in a variety of laboratory experiments and has been found to have a number of beneficial properties. This article will provide an overview of ECNHEA, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Cyanogenic Glycosides Research

Cyanogenic glycosides (CNglcs) are derived from amino acids and include α-hydroxynitriles (cyanohydrins), stabilized by glucosylation. These compounds, similar in structure to (E)-2-Cyano-N'-hydroxyethanimidamide, have roles in plant defense and plasticity. Research shows their concentration is higher in young plants and under nonoptimal growth conditions. They are being engineered into crops for pest control and removed for food safety due to their cyanogenic nature (Gleadow & Møller, 2014).

Synthesis of Hydroxycarbonsauren and Amino-Alkoholen

Research into the hydrolysis and hydrierung of (R)-Cyanhydrine, related to (E)-2-Cyano-N'-hydroxyethanimidamide, leads to the synthesis of α-Hydroxycarbonsauren and 1-Amino-2-alkoholen. These are produced with high optical purity and can be hydrolyzed without racemization to yield α-hydroxy carboxylic acids (Ziegler, Hörsch & Effenberger, 1990).

Role in Cyanide Detoxification in Arthropods

A study identifies an enzyme in arthropods, derived from bacteria, that detoxifies plant-produced cyanide. The enzyme, related to cyanogenic compounds like (E)-2-Cyano-N'-hydroxyethanimidamide, helps arthropods thrive on cyanogenic plants by converting HCN to β-cyanoalanine (Wybouw et al., 2014).

Analysis of Cyanobacterial Toxins

Cylindrospermopsin (CYN), a cyanobacterial toxin, has been studied for its reaction with hydroxyl radicals. Similar to (E)-2-Cyano-N'-hydroxyethanimidamide, CYN is a guanidinium sulfated toxin and its degradation pathways are significant for water detoxification technologies (Song et al., 2012).

Photocatalytic Research

Studies on photocatalytic reactions, involving compounds like (E)-2-Cyano-N'-hydroxyethanimidamide, reveal that hydroxyl radicals play a key role in inactivating microorganisms like E. coli and MS-2 phage. This research is pivotal for understanding the biocidal action of photocatalytic reactions (Cho et al., 2005).

properties

IUPAC Name |

2-cyano-N'-hydroxyethanimidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O/c4-2-1-3(5)6-7/h7H,1H2,(H2,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEFZGUWAYDEBHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)C(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C#N)/C(=N\O)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-Cyano-N'-hydroxyethanimidamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

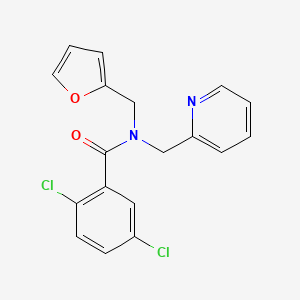

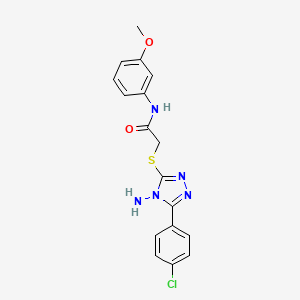

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-methoxybenzamide](/img/structure/B2695144.png)

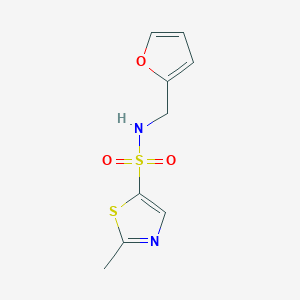

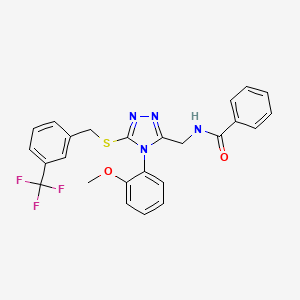

![4-[2-(4-Fluorophenyl)-4-hydroxypyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2695158.png)

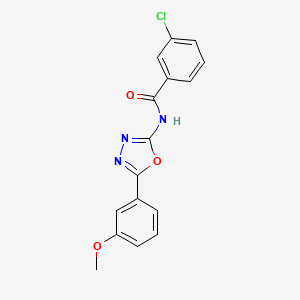

![(2-(2-Oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)(phenyl)methanone](/img/structure/B2695164.png)